molecular formula C10H22N2O2 B14336661 N'-(Dimethoxymethyl)-N,N-dipropylmethanimidamide CAS No. 106661-32-9

N'-(Dimethoxymethyl)-N,N-dipropylmethanimidamide

Cat. No.: B14336661
CAS No.: 106661-32-9
M. Wt: 202.29 g/mol
InChI Key: ZYRFYRCINWVTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide is an organic compound with a unique structure that includes both methoxy and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide typically involves the reaction of dimethoxymethane with N,N-dipropylmethanimidamide under acidic conditions. The reaction proceeds smoothly with the use of trace amounts of conventional acids, such as hydrochloric acid or sulfuric acid, which act as catalysts . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide is unique due to its combination of methoxy and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

106661-32-9

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

N'-(dimethoxymethyl)-N,N-dipropylmethanimidamide

InChI

InChI=1S/C10H22N2O2/c1-5-7-12(8-6-2)9-11-10(13-3)14-4/h9-10H,5-8H2,1-4H3

InChI Key

ZYRFYRCINWVTOV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C=NC(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.